molecular formula C6H3Cl4N B3057794 3-Chloro-5-(trichloromethyl)pyridine CAS No. 85148-27-2

3-Chloro-5-(trichloromethyl)pyridine

Cat. No.: B3057794
CAS No.: 85148-27-2
M. Wt: 230.9 g/mol
InChI Key: YBZWGFJIXKCVPO-UHFFFAOYSA-N
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Description

3-Chloro-5-(trichloromethyl)pyridine is a chlorinated pyridine derivative. It is a chemical compound that features a pyridine ring substituted with a chlorine atom at the third position and a trichloromethyl group at the fifth position. This compound is of interest due to its applications in various fields, including agrochemicals and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-5-(trichloromethyl)pyridine can be synthesized through the reaction of 2,3-dichloropyridine with chloromethane. This reaction typically occurs at high temperatures in the presence of a base catalyst . Another method involves the direct chlorination of 3-picoline followed by aromatic nuclear chlorination of the pyridine ring .

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process may include steps such as distillation and crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(trichloromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic anhydride, hydrogen peroxide, and various chlorinating agents. The reactions often require specific conditions such as elevated temperatures and the presence of catalysts to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyridine N-oxides, while substitution reactions can yield a variety of functionalized pyridine derivatives.

Scientific Research Applications

3-Chloro-5-(trichloromethyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-5-(trichloromethyl)pyridine involves its interaction with specific molecular targets. In the context of its use as an insecticide, it may act on the nervous system of insects, disrupting normal neural function and leading to their death. The exact molecular pathways and targets can vary depending on the specific application and the organism being targeted .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-5-(trichloromethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in certain industrial applications, such as the synthesis of specific agrochemicals and pharmaceuticals.

Properties

IUPAC Name

3-chloro-5-(trichloromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl4N/c7-5-1-4(2-11-3-5)6(8,9)10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBZWGFJIXKCVPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Cl)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70591874
Record name 3-Chloro-5-(trichloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70591874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85148-27-2
Record name 3-Chloro-5-(trichloromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85148-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-5-(trichloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70591874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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